molecular formula C14H21NO3S B5102998 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene

1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene

Cat. No.: B5102998
M. Wt: 283.39 g/mol
InChI Key: OQODHOCLJNKGEU-UHFFFAOYSA-N
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Description

1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene is an organic compound characterized by a nitro group (-NO2) attached to a benzene ring, which is further substituted with a 5-propan-2-ylsulfanylpentoxy group

Properties

IUPAC Name

1-nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12(2)19-11-7-3-6-10-18-14-9-5-4-8-13(14)15(16)17/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQODHOCLJNKGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCOC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene typically involves multi-step organic reactions. The process begins with the nitration of benzene to introduce the nitro group. This is followed by the substitution of the benzene ring with the 5-propan-2-ylsulfanylpentoxy group through electrophilic aromatic substitution reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzene ring .

Scientific Research Applications

1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanylpentoxy group can interact with various biological pathways. These interactions can lead to specific biological effects, making the compound of interest for further research .

Comparison with Similar Compounds

Uniqueness: 1-Nitro-2-(5-propan-2-ylsulfanylpentoxy)benzene is unique due to the presence of both a nitro group and a 5-propan-2-ylsulfanylpentoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for diverse applications in research and industry .

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